

An In-depth Technical Guide to 5-Bromo-1-(triisopropylsilyl)-1H-indole

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Compound of Interest

Compound Name: 5-Bromo-1-(triisopropylsilyl)-1H-indole

Cat. No.: B149839

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CAS Number: 128564-66-9

This technical guide provides a comprehensive overview of **5-Bromo-1-(triisopropylsilyl)-1H-indole**, a key intermediate in synthetic organic chemistry, particularly in the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on its properties, synthesis, and reactivity.

Core Properties of 5-Bromo-1-(triisopropylsilyl)-1H-indole

5-Bromo-1-(triisopropylsilyl)-1H-indole is a halogenated and N-protected derivative of indole. The triisopropylsilyl (TIPS) group serves as a bulky and robust protecting group for the indole nitrogen, enhancing its solubility in organic solvents and preventing unwanted side reactions during subsequent functionalization of the indole core. The bromine atom at the 5-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse molecular fragments.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **5-Bromo-1-(triisopropylsilyl)-1H-indole**.

Property	Value	Source
CAS Number	128564-66-9	[1]
Molecular Formula	C ₁₇ H ₂₆ BrNSi	[1]
Molecular Weight	352.39 g/mol	[1]
Boiling Point	180 °C	ChemicalBook
Density	1.14 ± 0.1 g/cm ³ (Predicted)	ChemicalBook
Storage Temperature	-20°C	[1]

Spectroscopic Data

Detailed experimental spectroscopic data for **5-Bromo-1-(triisopropylsilyl)-1H-indole** is not readily available in the public domain. For reference, the spectroscopic data for the parent compound, 5-Bromoindole (CAS: 10075-50-0), is provided below.

Reference Spectroscopic Data for 5-Bromoindole (CAS: 10075-50-0)

Data Type	Key Features
¹ H NMR (CDCl ₃)	Signals corresponding to the six protons on the indole ring system. A broad singlet for the NH proton is typically observed around 8.1 ppm.[2]
¹³ C NMR (CDCl ₃)	Eight signals corresponding to the carbon atoms of the indole core.[2]
IR Spectroscopy	Characteristic N-H stretching vibration band around 3406 cm ⁻¹ . Aromatic C=C stretching bands are observed in the 1450-1620 cm ⁻¹ region.
Mass Spectrometry	The mass spectrum shows the molecular ion peak corresponding to the mass of 5-bromoindole.

Experimental Protocols

The following section details the experimental procedures for the synthesis of **5-Bromo-1-(triisopropylsilyl)-1H-indole** and its subsequent use in common cross-coupling reactions.

Synthesis of 5-Bromo-1-(triisopropylsilyl)-1H-indole

A definitive, published step-by-step protocol for the direct synthesis of **5-Bromo-1-(triisopropylsilyl)-1H-indole** from 5-bromoindole is not readily available. However, a standard procedure for the N-silylation of indoles can be adapted. The following is a representative protocol based on analogous reactions.

Objective: To synthesize **5-Bromo-1-(triisopropylsilyl)-1H-indole** by protecting the nitrogen of 5-bromoindole.

Materials:

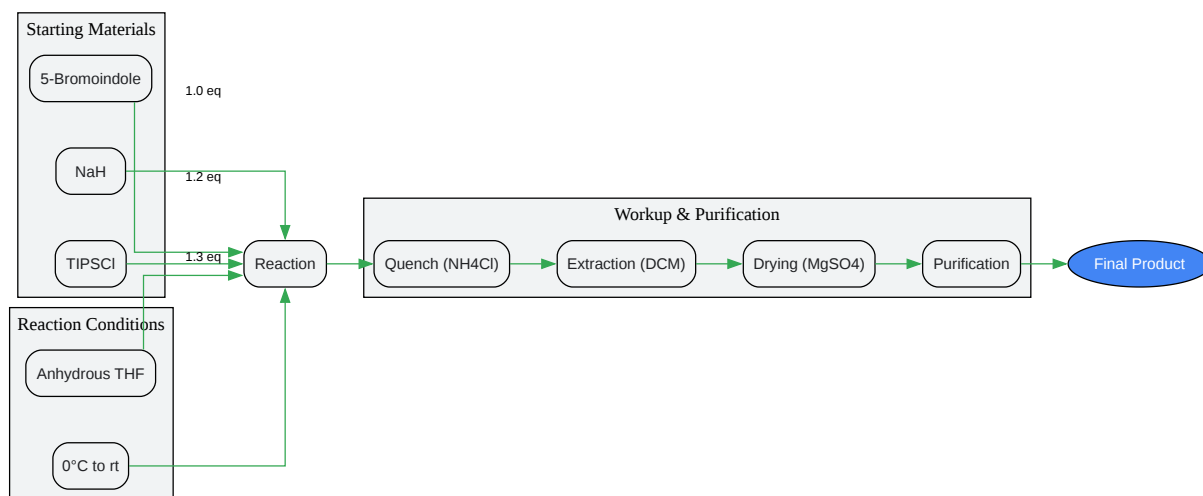
- 5-Bromoindole
- Sodium hydride (NaH, 60% dispersion in mineral oil)
- Triisopropylsilyl chloride (TIPSCI)
- Anhydrous Tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Dichloromethane (DCM)
- Brine
- Anhydrous magnesium sulfate (MgSO₄)

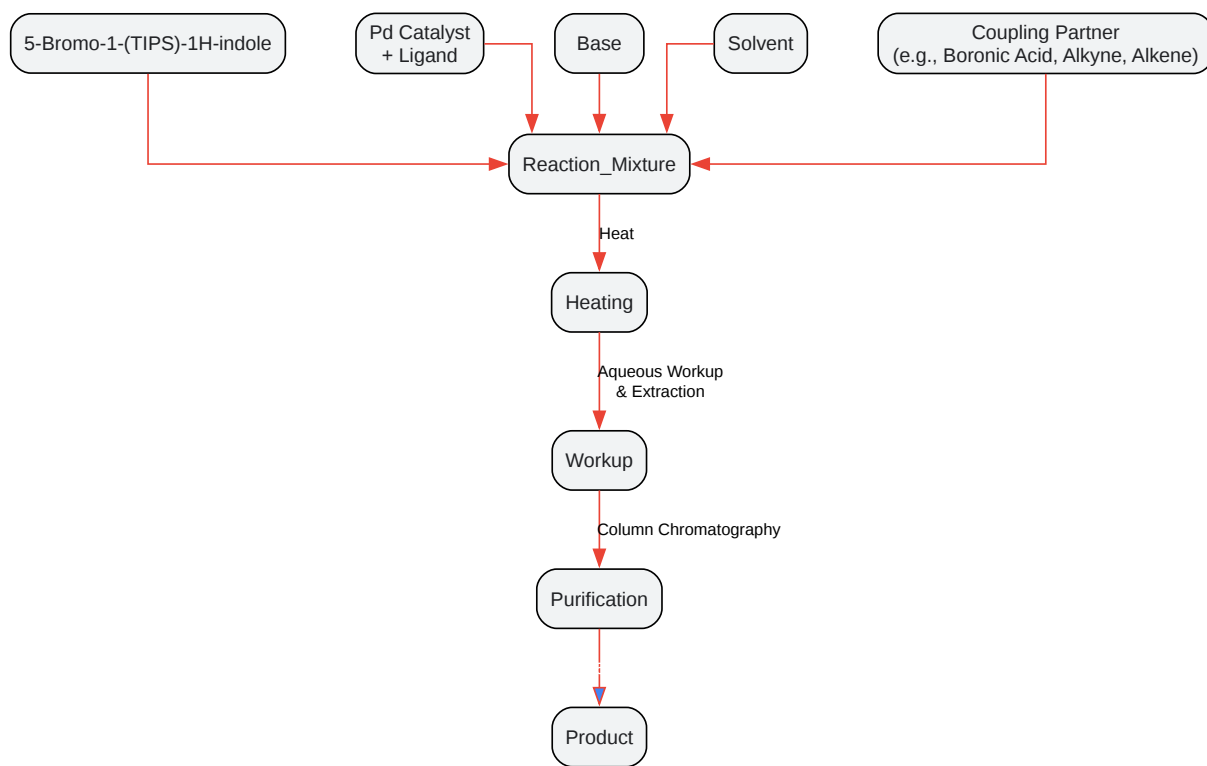
Procedure:

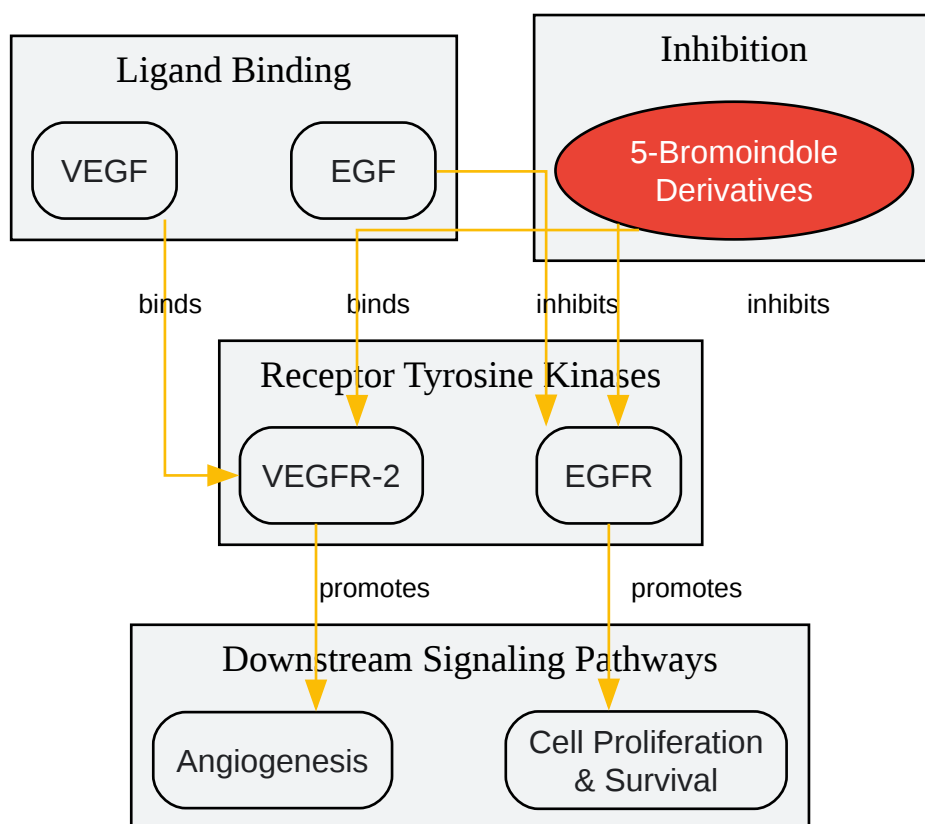
- Dissolve 5-bromoindole (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C in an ice bath.

- Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution.
- Allow the reaction mixture to stir at 0 °C for 30 minutes.
- Add triisopropylsilyl chloride (1.3 eq) dropwise to the reaction mixture.
- Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to afford **5-Bromo-1-(triisopropylsilyl)-1H-indole**.

Diagram of Synthetic Workflow:







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References

- 1. [usbio.net](https://www.usbio.net) [usbio.net]
- 2. [benchchem.com](https://www.benchchem.com) [benchchem.com]
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